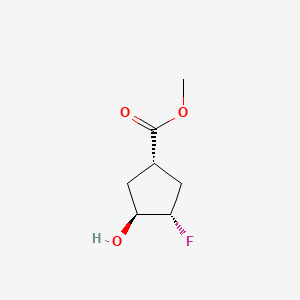
(1S,3S,4S)-Methyl 3-fluoro-4-hydroxycyclopentanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3S,4S)-Methyl 3-fluoro-4-hydroxycyclopentanecarboxylate is a cyclopentane derivative with a fluorine atom and a hydroxyl group attached to the cyclopentane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,4S)-Methyl 3-fluoro-4-hydroxycyclopentanecarboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Fluorination: Introduction of the fluorine atom can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Hydroxylation: The hydroxyl group can be introduced via hydroxylation reactions using reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Esterification: The final step involves esterification to form the methyl ester, which can be achieved using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
(1S,3S,4S)-Methyl 3-fluoro-4-hydroxycyclopentanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide (NaN3) for azidation.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, mild conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: NaN3, polar aprotic solvents.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of azido derivatives or other substituted products.
科学的研究の応用
(1S,3S,4S)-Methyl 3-fluoro-4-hydroxycyclopentanecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
作用機序
The mechanism of action of (1S,3S,4S)-Methyl 3-fluoro-4-hydroxycyclopentanecarboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
(1S,3S,4S)-Methyl 3-chloro-4-hydroxycyclopentanecarboxylate: Similar structure but with a chlorine atom instead of fluorine.
(1S,3S,4S)-Methyl 3-bromo-4-hydroxycyclopentanecarboxylate: Similar structure but with a bromine atom instead of fluorine.
(1S,3S,4S)-Methyl 3-iodo-4-hydroxycyclopentanecarboxylate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (1S,3S,4S)-Methyl 3-fluoro-4-hydroxycyclopentanecarboxylate imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and iodo analogs. These properties can enhance its potential as a bioactive molecule and its utility in various applications.
生物活性
- Molecular Formula: C8H13FO3
- Molecular Weight: 178.19 g/mol
- Structure: The compound features a cyclopentane ring with a fluorine atom and a hydroxyl group at specific positions, which may influence its biological interactions.
Pharmacological Potential
Research indicates that compounds with similar structures to (1S,3S,4S)-Methyl 3-fluoro-4-hydroxycyclopentanecarboxylate exhibit various biological activities, including:
- Antimicrobial Activity: Several fluorinated compounds have shown effectiveness against bacterial strains. The introduction of fluorine can enhance lipophilicity and membrane permeability, potentially increasing antimicrobial efficacy.
- Antitumor Activity: Fluorinated derivatives have been explored in cancer therapy due to their ability to modulate cellular pathways involved in proliferation and apoptosis. For instance, studies on related compounds suggest they may inhibit specific kinases involved in tumor growth.
The biological activity of this compound may involve:
- Enzyme Inhibition: Similar compounds have been documented to inhibit enzymes critical for cell survival and proliferation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
- Receptor Modulation: The compound may interact with various receptors, influencing signaling pathways that regulate cellular functions.
Case Studies
- Antimicrobial Studies: A study on structurally related compounds demonstrated significant antibacterial activity against Gram-positive bacteria. The fluorine substitution was key in enhancing the compound's potency.
- Cancer Research: In vitro studies involving derivatives of cyclopentanecarboxylic acids indicated that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways.
Data Table: Biological Activities of Related Compounds
特性
IUPAC Name |
methyl (1S,3S,4S)-3-fluoro-4-hydroxycyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO3/c1-11-7(10)4-2-5(8)6(9)3-4/h4-6,9H,2-3H2,1H3/t4-,5+,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCABWLOYEULSPO-SRQIZXRXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C(C1)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@@H]([C@H](C1)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














